1-[4-(4-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone
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Overview
Description
1-[4-(4-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone is a complex organic compound that features a triazole ring, a piperazine ring, and a phenyl group
Preparation Methods
The synthesis of 1-[4-(4-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve the use of high-yielding reactions and optimized conditions to ensure the purity and efficiency of the synthesis process.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The triazole and piperazine rings play a crucial role in binding to these targets, potentially affecting various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other piperazine and triazole derivatives, such as:
- 1-(4-piperazin-1-ylphenyl)ethanone
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]carbonyl}morpholine Compared to these compounds, 1-[4-(4-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H27N5O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[4-[4-[1-(3,4-dimethylphenyl)-5-methyltriazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C24H27N5O2/c1-16-5-8-22(15-17(16)2)29-18(3)23(25-26-29)24(31)28-13-11-27(12-14-28)21-9-6-20(7-10-21)19(4)30/h5-10,15H,11-14H2,1-4H3 |
InChI Key |
MQRSDIMINGJLKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)C)C |
Origin of Product |
United States |
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